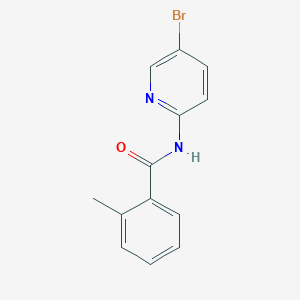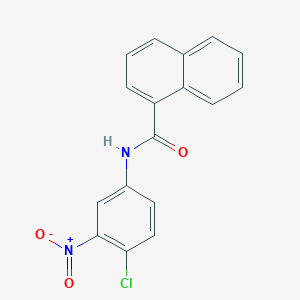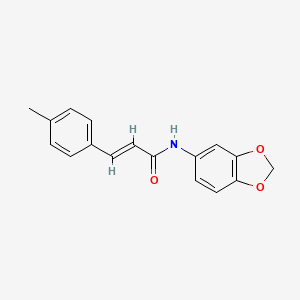
N-(5-bromo-2-pyridinyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-pyridinyl)-2-methylbenzamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor of nuclear factor-kappaB (NF-κB), a transcription factor that plays a crucial role in regulating immune response, inflammation, and cell survival.
Mécanisme D'action
N-(5-bromo-2-pyridinyl)-2-methylbenzamide inhibits NF-κB activation by targeting the inhibitor of kappaB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitor of kappaB (IκB) proteins. IκB proteins bind to NF-κB, preventing its translocation to the nucleus and subsequent gene expression. By inhibiting IKK, this compound prevents the phosphorylation and degradation of IκB proteins, leading to the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. It has also been shown to reduce inflammation and oxidative stress in various animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(5-bromo-2-pyridinyl)-2-methylbenzamide is its specificity for IKK, which allows for the selective inhibition of NF-κB activation without affecting other signaling pathways. However, one of the limitations of this compound is its poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N-(5-bromo-2-pyridinyl)-2-methylbenzamide. One direction is the development of more potent and selective inhibitors of NF-κB activation. Another direction is the investigation of the combination of this compound with other anticancer agents to enhance their efficacy. Additionally, the potential use of this compound as a therapeutic agent for other diseases such as neurodegenerative disorders and viral infections should be explored.
Méthodes De Synthèse
The synthesis of N-(5-bromo-2-pyridinyl)-2-methylbenzamide involves the reaction of 2-amino-5-bromopyridine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation reaction, resulting in the formation of the desired product. The purity of the compound can be improved through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(5-bromo-2-pyridinyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit NF-κB activation, which is involved in the pathogenesis of various diseases such as cancer, inflammation, and autoimmune disorders. Therefore, this compound has been investigated as a potential treatment for these diseases.
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c1-9-4-2-3-5-11(9)13(17)16-12-7-6-10(14)8-15-12/h2-8H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKHCWKBVBYCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5784815.png)






![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)

![2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5784869.png)

![4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B5784876.png)
![4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide](/img/structure/B5784884.png)